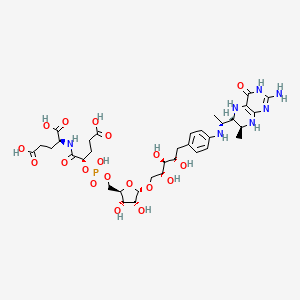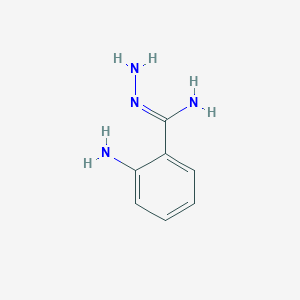
5,6,7,8-Tetrahydrosarcinapterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6,7,8-tetrahydrosarcinapterin is the L-glutamide of 5,6,7,8-tetrahydromethanopterin. It is a conjugate acid of a 5,6,7,8-tetrahydrosarcinapterin(4-).
Scientific Research Applications
Conformational Properties and Enzymatic Roles
Conformational Flexibility
A study by Estelberger, Mlekusch, and Reibnegger (1995) explored the conformational flexibility of 5,6,7,8-tetrahydrobiopterin and its stereoisomers. They found that these compounds possess significant conformational flexibility, which may impact their biological properties (Estelberger, Mlekusch, & Reibnegger, 1995).
Enzymatic Catalysis
Grahame (1991) reported the role of 5,6,7,8-tetrahydrosarcinapterin in the catalysis of acetyl-CoA cleavage and methylation processes. This study highlighted the significance of this compound in enzyme complexes involving carbon monoxide dehydrogenase and corrinoid proteins (Grahame, 1991).
Impact on Melanogenesis
Regulation of Melanin Biosynthesis
Schallreuter et al. (1994) investigated the role of tetrahydrobiopterin in melanin biosynthesis in human epidermis. They found that different forms of tetrahydrobiopterin, including 5,6,7,8-tetrahydrobiopterin, can significantly influence melanin production, with potential implications for conditions like vitiligo (Schallreuter et al., 1994).
Modulation of Tyrosinase Activity
Wood et al. (1995) found that 5,6,7,8-tetrahydrobiopterin directly regulates tyrosinase activity, which is crucial for melanogenesis. This study provided insights into how this compound binds to specific domains on tyrosinase and influences its activity (Wood et al., 1995).
Cardiovascular Implications
- Prevention of Ischemia Reperfusion Injury: A study by Mayahi et al. (2007) demonstrated the potential of 6R-5,6,7,8-tetrahydro-L-biopterin and its stereoisomers in preventing ischemia-reperfusion injury in the human forearm. This suggests therapeutic applications in cardiovascular diseases (Mayahi et al., 2007).
Neurotransmitter Synthesis
- Regulation of Dopamine and Serotonin Biosynthesis: Miwa, Watanabe, and Hayaishi (1985) explored how 6R-L-erythro-5,6,7,8-tetrahydrobiopterin regulates the biosynthesis of neurotransmitters like dopamine and serotonin in the rat brain. They highlighted the role of this compound in enhancing neurotransmitter production (Miwa, Watanabe, & Hayaishi, 1985).
Redox Biology and Enzymology
- Role in Redox Biology: Vasquez-Vivar (2009) and Wei, Crane, and Stuehr (2003) discussed the role of tetrahydrobiopterin in redox biology and enzymology, emphasizing its function as a cofactor for enzymes like nitric oxide synthases and its ability to regulate reactive oxygen species levels (Vasquez-Vivar, 2009), (Wei, Crane, & Stuehr, 2003).
properties
CAS RN |
137360-17-9 |
|---|---|
Product Name |
5,6,7,8-Tetrahydrosarcinapterin |
Molecular Formula |
As2Ba3O6 |
Molecular Weight |
0 |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-[(6S,7S)-2-amino-7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C35H52N7O19P/c1-14(25-15(2)38-30-26(40-25)32(53)42-35(36)41-30)37-17-5-3-16(4-6-17)11-19(43)27(49)20(44)12-58-34-29(51)28(50)22(60-34)13-59-62(56,57)61-21(8-10-24(47)48)31(52)39-18(33(54)55)7-9-23(45)46/h3-6,14-15,18-22,25,27-29,34,37,40,43-44,49-51H,7-13H2,1-2H3,(H,39,52)(H,45,46)(H,47,48)(H,54,55)(H,56,57)(H4,36,38,41,42,53)/t14-,15+,18+,19+,20-,21+,22-,25+,27+,28-,29-,34+/m1/s1 |
SMILES |
CC1C(NC2=C(N1)N=C(NC2=O)N)C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)O)O)O)O)O |
synonyms |
tetrahydrosarcinapterin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




